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Compound of Interest

Compound Name: JNJ-3534

Cat. No.: B1574634 Get Quote

While specific, in-depth public data on the chemical entity JNJ-7703534 is not available, this

guide provides a comprehensive overview of a representative Cyclin-Dependent Kinase 20

(CDK20) inhibitor, ISM042-2-048, to illustrate the chemical structure, properties, and

experimental evaluation pertinent to this class of molecules. This information is intended for

researchers, scientists, and drug development professionals.

Recent advancements in drug discovery have identified CDK20 as a promising therapeutic

target, particularly in the context of hepatocellular carcinoma (HCC).[1][2] The inhibition of

CDK20 is suggested to be a viable strategy for cancer treatment.[1]

Chemical Structure and Properties
The foundational step in evaluating a potential therapeutic agent is the characterization of its

chemical structure and physicochemical properties.

Identifier Value

IUPAC Name
N-(5-cyanopyridin-2-yl)-2-(4-methyl-2-oxo-1,2-

dihydropyridin-1-yl)acetamide

Canonical SMILES
CC1=CC(=O)N(C=C1)CC(=O)NC2=NC=C(C=C

2)C#N

Molecular Formula C15H12N4O2

Molecular Weight 280.28 g/mol
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Table 1: Chemical Identifiers for a Representative CDK20 Inhibitor.

The pharmacological properties of a CDK20 inhibitor are critical to understanding its

therapeutic potential. The following table summarizes key in-vitro activity and selectivity data

for the representative inhibitor ISM042-2-048.[1][2]

Parameter Value Description

Binding Constant (Kd) 566.7 ± 256.2 nM

Measures the affinity of the

compound for CDK20. A lower

value indicates stronger

binding.

IC50 (Inhibitory Concentration

50%)
33.4 ± 22.6 nM

Concentration of the inhibitor

required to reduce the

enzymatic activity of CDK20 by

50%.

Cellular IC50 (Huh7) 208.7 ± 3.3 nM

Concentration of the inhibitor

that reduces the viability of

Huh7 (HCC cell line with

CDK20 overexpression) by

50%.

Cellular IC50 (HEK293) 1706.7 ± 670.0 nM

Concentration of the inhibitor

that reduces the viability of

HEK293 (control cell line) by

50%, indicating selectivity.

Table 2: Pharmacological Properties of a Representative CDK20 Inhibitor (ISM042-2-048).[1][2]

Mechanism of Action and Signaling Pathway
CDK20 has been shown to play a role in immunosuppression within the tumor

microenvironment through the activation of the EZH2-NF-κB pathway.[1] This leads to the

production of interleukin-6 (IL-6), which in turn induces the expansion of myeloid-derived

suppressor cells (MDSCs).[1] By inhibiting CDK20, this signaling cascade can be disrupted,

potentially leading to an enhanced anti-tumor immune response.[1]
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Figure 1: Simplified signaling pathway of CDK20 in promoting immunosuppression and its

inhibition.

Experimental Protocols
The characterization of a novel inhibitor involves a series of well-defined experimental

procedures. Below are the methodologies for key assays used in the evaluation of the

representative CDK20 inhibitor.

Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of its target

kinase.
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Figure 2: General workflow for a kinase inhibition assay.

Cellular Viability Assay
This experiment assesses the effect of the inhibitor on the proliferation and viability of cancer

cell lines.

Cell Seeding: Cancer cell lines (e.g., Huh7) and control cell lines (e.g., HEK293) are seeded

in 96-well plates and allowed to adhere overnight.

Compound Treatment: The cells are treated with a range of concentrations of the CDK20

inhibitor.

Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
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Viability Assessment: A viability reagent (e.g., CellTiter-Glo®) is added to the wells.

Signal Measurement: The luminescence or fluorescence, which correlates with the number

of viable cells, is measured using a plate reader.

Data Analysis: The IC50 values are determined by plotting cell viability against the inhibitor

concentration.

This guide provides a framework for understanding the key characteristics of a CDK20 inhibitor,

using a publicly documented example as a surrogate for the requested, but unavailable, data

on JNJ-7703534. The methodologies and data presented are representative of the initial stages

of drug discovery and development for this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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